2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-amine
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Overview
Description
2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-amine is a heterocyclic compound that features a naphthyridine core substituted with a 6-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-amine typically involves the condensation of 2-amino-6-methylpyridine with a suitable naphthyridine precursor. One common method involves the use of hydrazine hydrate and dimethylacetamide as solvents under reflux conditions . The reaction proceeds through cyclization, yielding the desired compound with good efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a corrosion inhibitor for mild steel in acidic environments.
Medicine: Explored for its potential pharmacological activities, including anti-fibrotic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-amine involves its interaction with molecular targets through donor-acceptor interactions. The nitrogen atoms in the pyridine and naphthyridine rings act as electron donors, forming complexes with metal ions or other electron-deficient species . This interaction can inhibit processes such as corrosion or enzyme activity, depending on the application.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Shares a similar pyridine structure but differs in the quinazoline core.
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Contains an indazole moiety, offering different pharmacological properties.
Uniqueness
2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-amine is unique due to its naphthyridine core, which provides distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C14H12N4 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C14H12N4/c1-9-4-2-6-12(17-9)13-8-11(15)10-5-3-7-16-14(10)18-13/h2-8H,1H3,(H2,15,16,18) |
InChI Key |
QMZWDNBWNSWAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)N |
Origin of Product |
United States |
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